- Method for the synthesis of (Z)-3,5,4'-trimethoxystilbene, a trimethyl derivative of resveratrol, the resulting compound, and uses of said compound, in particular as a medicine, and particularly as an anticancer drug, World Intellectual Property Organization, , ,
Cas no 94608-23-8 (cis-trismethoxy Resveratrol (Solution in Ethanol))
94608-23-8 structure
Product Name:cis-trismethoxy Resveratrol (Solution in Ethanol)
CAS-nummer:94608-23-8
MF:C17H18O3
MW:270.323025226593
CID:796955
PubChem ID:9878556
Update Time:2024-10-25
cis-trismethoxy Resveratrol (Solution in Ethanol) Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzene,1,3-dimethoxy-5-[(1Z)-2-(4-methoxyphenyl)ethenyl]-
- (Z)-3,5,4'-TRIMETHOXYSTILBENE
- cis-trismethoxy Resveratrol
- 1,3-Dimethoxy-5-[(1Z)-2-(4-methoxyphenyl)ethenyl]benzene (ACI)
- Benzene, 1,3-dimethoxy-5-[2-(4-methoxyphenyl)ethenyl]-, (Z)- (ZCI)
- (Z)-1-(4-Methoxyphenyl)-2-(3,5-dimethoxyphenyl)ethene
- (Z)-3,5,4′-Trimethoxystilbene
- 3,4′,5-Trimethoxy-cis-stilbene
- SR-01000946368
- ,3-dimethoxy-5-[(1Z)-2-(4-methoxyphenyl)ethenyl]-benzene
- (Z)-3,5,40-Trimethoxystilbene
- 1,3-dimethoxy-5-[(1Z)-2-(4-methoxyphenyl)ethenyl]benzene
- 1,3-dimethoxy-5-[(1z)-2-(4-methoxyphenyl)ethenyl]-benzene, AldrichCPR
- cis-Stilbene Derivative, 5a
- HY-121989
- A845021
- AKOS025401671
- cis-Trismethoxyresveratrol
- SCHEMBL1006207
- HMS3648G16
- BDBM23940
- SR-01000946368-1
- CS-0083811
- cis-trismethoxy Resveratrol (Solution in Ethanol)
- CHEMBL311636
- AC-24237
- (Z)-3,4',5-trimethoxystilbene
- (z)-1,3-dimethoxy-5-(4-methoxystyryl)benzene
- 94608-23-8
- 1,3-dimethoxy-5-[(Z)-2-(4-methoxyphenyl)ethenyl]benzene
- DTXSID501306933
- GDHNBPHYVRHYCC-PLNGDYQASA-N
- 8Z-3,4',5-trimethoxystilbene
- CIS-TRIMETHOXY STILBENE
- (Z)-3,5,4a(2)-Trimethoxystilbene
-
- Inchi: 1S/C17H18O3/c1-18-15-8-6-13(7-9-15)4-5-14-10-16(19-2)12-17(11-14)20-3/h4-12H,1-3H3/b5-4-
- InChI-sleutel: GDHNBPHYVRHYCC-PLNGDYQASA-N
- LACHT: C(/C1C=C(OC)C=C(OC)C=1)=C/C1C=CC(OC)=CC=1
Berekende eigenschappen
- Exacte massa: 270.125594432g/mol
- Monoisotopische massa: 270.125594432g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 20
- Aantal draaibare bindingen: 5
- Complexiteit: 283
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.1
- Topologisch pooloppervlak: 27.7Ų
Experimentele eigenschappen
- Dichtheid: 1.1±0.1 g/cm3
- Smeltpunt: 57 °C
- Kookpunt: 423.8±35.0 °C at 760 mmHg
- Vlampunt: 144.4±23.2 °C
- Brekindex: 1.6
- PSA: 27.69000
- LogboekP: 3.88280
- Dampfdruk: 0.0±1.0 mmHg at 25°C
cis-trismethoxy Resveratrol (Solution in Ethanol) Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303+H313+H333
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Code gevarencategorie: 41
- Veiligheidsinstructies: 26-39
-
Identificatie van gevaarlijk materiaal:
- Opslagvoorwaarde:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
cis-trismethoxy Resveratrol (Solution in Ethanol) Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci8946-50mg |
cis-trismethoxy Resveratrol |
94608-23-8 | 98% | 50mg |
¥453.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci8946-100mg |
cis-trismethoxy Resveratrol |
94608-23-8 | 98% | 100mg |
¥869.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci8946-500mg |
cis-trismethoxy Resveratrol |
94608-23-8 | 98% | 500mg |
¥3368.00 | 2023-09-09 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R913176-50mg |
cis-trismethoxy Resveratrol (cis-Trimethoxy Stilbene) |
94608-23-8 | 98% | 50mg |
¥2,045.70 | 2022-08-31 | |
| TRC | R150133-5mg |
cis-trismethoxy Resveratrol (Solution in Ethanol) |
94608-23-8 | 5mg |
$ 63.00 | 2023-09-06 | ||
| TRC | R150133-10mg |
cis-trismethoxy Resveratrol (Solution in Ethanol) |
94608-23-8 | 10mg |
$ 75.00 | 2023-09-06 | ||
| TRC | R150133-50mg |
cis-trismethoxy Resveratrol (Solution in Ethanol) |
94608-23-8 | 50mg |
$ 270.00 | 2023-09-06 | ||
| TRC | R150133-100mg |
cis-trismethoxy Resveratrol (Solution in Ethanol) |
94608-23-8 | 100mg |
$356.00 | 2023-05-17 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-205255-10mg |
cis-trismethoxy Resveratrol, |
94608-23-8 | ≥98% | 10mg |
¥181.00 | 2023-09-05 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-205255A-50mg |
cis-trismethoxy Resveratrol, |
94608-23-8 | ≥98% | 50mg |
¥812.00 | 2023-09-05 |
cis-trismethoxy Resveratrol (Solution in Ethanol) Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Solvents: Ethanol ; 1 h
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Reagents: 1,10-Phenanthroline , Quinoline , Copper ; 50 min, heated
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6, cooled
Referentie
- Method for preparing diphenylethylene from 2,3-diphenyl acrylic acid, China, , ,
Productiemethode 3
Reactievoorwaarden
1.1 Reagents: Chlorotrimethylsilane , Hydrogen , Magnesium Catalysts: (OC-6-31)-Aqua[1-[2,6-bis(1-methylethyl)phenyl]-3-[1-[[2,6-bis(1-methylethyl)phe… Solvents: Tetrahydrofuran ; 24 h, 90 - 100 °C
Referentie
- Chromium-catalyzed stereodivergent E- and Z-selective alkyne hydrogenation controlled by cyclic (alkyl)(amino)carbene ligands, Nature Communications, 2023, 14(1),
Productiemethode 4
Reactievoorwaarden
1.1 Reagents: Quinoline , Sodium hydroxide Catalysts: Copper ; 0.25 h, 200 °C
Referentie
- Synthesis of resveratrol, Huaxue Shiji, 2011, 33(12), 1141-1143
Productiemethode 5
Reactievoorwaarden
1.1 Reagents: Quinoline Catalysts: Copper ; 3 h, 220 °C
Referentie
- Efficient synthesis of natural polyphenolic stilbenes: resveratrol, piceatannol and oxyresveratrol, Chemical & Pharmaceutical Bulletin, 2010, 58(11), 1492-1496
Productiemethode 6
Reactievoorwaarden
1.1 Reagents: Quinoline , Copper Catalysts: 1,10-Phenanthroline ; 6 min
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
Referentie
- Microwave-assisted and ligand-accelerated decarboxylation of 2,3-diaryl acrylic acids, Huaxue Tongbao, 2012, 75(6), 526-531
Productiemethode 7
Reactievoorwaarden
1.1 Reagents: Quinoline , Copper ; 3 h, 200 °C
Referentie
- Hydroxyl Substitutional Effect on Selective Synthesis of cis, trans Stilbenes and 3-Arylcoumarins Through Perkin Condensation, Synthetic Communications, 2012, 42(9), 1243-1258
Productiemethode 8
Reactievoorwaarden
1.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ; 0 °C; 0 °C → rt; 16 h, rt
1.2 Reagents: Tetrabutylammonium fluoride Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Tetrahydrofuran
1.2 Reagents: Tetrabutylammonium fluoride Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Tetrahydrofuran
Referentie
- Diversity-oriented synthesis of disubstituted alkenes using masked silanols, Organic Letters, 2010, 12(12), 2806-2809
Productiemethode 9
Reactievoorwaarden
1.1 Solvents: Ethanol ; 1 h, rt
Referentie
- Anti-mitotic properties of resveratrol analog (Z)-3,5,4'-trimethoxystilbene, BioFactors, 2006, 27(1-4), 37-46
Productiemethode 10
Reactievoorwaarden
1.1 Reagents: Lithium hydroxide Solvents: Isopropanol ; 60 °C
Referentie
- E-selective isomerization of stilbenes and stilbenoids through reversible hydroboration, Tetrahedron Letters, 2011, 52(46), 6177-6179
Productiemethode 11
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 5 h, reflux
Referentie
- Synthesis of radiolabeled stilbene derivatives as new potential PET probes for aryl hydrocarbon receptor in cancers, Bioorganic & Medicinal Chemistry Letters, 2006, 16(22), 5767-5772
Productiemethode 12
Reactievoorwaarden
1.1 Catalysts: Chromium copper oxide (Cr2CuO4) Solvents: Pyridine ; rt → 240 °C; 1 - 2 h, 230 - 240 °C; 240 °C → rt
Referentie
- Improved method for synthesizing resveratrol, China, , ,
Productiemethode 13
Reactievoorwaarden
1.1 Reagents: Lithium tert-butoxide , Bis(neopentyl glycolato)diboron Catalysts: (2-Thiophenecarboxylato-κO2,κS1)copper , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethylformamide , Water ; 24 h, 60 °C
Referentie
- Copper-catalysed, diboron-mediated cis-dideuterated semihydrogenation of alkynes with heavy water, Chemical Communications (Cambridge, 2019, 55(48), 6922-6925
Productiemethode 14
Reactievoorwaarden
1.1 Reagents: Deuterium , [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]hydroxy… Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , Nickel iodide (NiI2) Solvents: Tetrahydrofuran ; 100 bar, 60 °C
Referentie
- A simple nickel catalyst enables broad E-selective alkyne semihydrogenation, ChemRxiv, 2019, 1, 1-7
Productiemethode 15
Reactievoorwaarden
1.1 Reagents: Quinoline , Potassium hydroxide , Copper bromide (CuBr) ; 0.5 h, 190 °C
Referentie
- Method for preparation of (E)-Resveratrol, China, , ,
Productiemethode 16
Reactievoorwaarden
1.1 Reagents: Tributylamine Catalysts: Copper oxide (Cu2O) Solvents: N-Methyl-2-pyrrolidone ; 90 min, 200 °C
Referentie
- Stereospecific synthesis of cis-stilbenes from benzaldehydes and phenylacetic acids via sequential Perkin condensation and decarboxylation, Tetrahedron Letters, 2016, 57(43), 4866-4868
Productiemethode 17
Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Tetrahydrofuran ; 6 h, 23 °C
Referentie
- (Z)-(2-Bromovinyl)-MIDA boronate: a readily accessible and highly versatile building block for small molecule synthesis, Tetrahedron, 2011, 67(24), 4333-4343
Productiemethode 18
Reactievoorwaarden
1.1 Reagents: Copper Solvents: Quinoline ; 4 h, 220 °C
Referentie
- An efficient synthesis of resveratrol and a hydroxyl derivative via the perkin reaction: cis to trans isomerization in a demethylation process, Journal of Chemical Research, 2007, (11), 657-659
Productiemethode 19
Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C; 1 h, rt; rt → -78 °C
1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C; 18 h, rt
1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C; 18 h, rt
Referentie
- 2-Amino and 2'-Aminocombretastatin Derivatives as Potent Antimitotic Agents, Journal of Medicinal Chemistry, 2006, 49(21), 6412-6415
Productiemethode 20
Reactievoorwaarden
1.1 Reagents: Hydrogen Solvents: Ethanol ; 3.3 min, 2 bar, 60 °C
Referentie
- Preparation of substituted electron rich diphenylacetylenes and stilbene derivatives, World Intellectual Property Organization, , ,
cis-trismethoxy Resveratrol (Solution in Ethanol) Raw materials
- 1-Bromo-3,5-dimethoxybenzene
- Benzeneacetic acid, α-[(3,5-dimethoxyphenyl)methylene]-4-methoxy-, (αE)-
- (αE)-3,5-Dimethoxy-α-[(4-methoxyphenyl)methylene]benzeneacetic acid
- 1-[[2-(3,5-Dimethoxyphenyl)ethynyl]dimethylsilyl]-2,3,4,5,6-pentafluorobenzene
- (Z)-Pterostilbene
- (4-Methoxybenzyl)triphenylphosphonium bromide
- Benzene, 1,3-dimethoxy-5-[(4-methoxyphenyl)ethynyl]-
- 3,5-Dimethoxybenzaldehyde
- 4-Iodoanisole
- trans-Trimethoxyresveratrol
cis-trismethoxy Resveratrol (Solution in Ethanol) Preparation Products
cis-trismethoxy Resveratrol (Solution in Ethanol) Gerelateerde literatuur
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
94608-23-8 (cis-trismethoxy Resveratrol (Solution in Ethanol)) Gerelateerde producten
- 104-46-1(Anethole)
- 25679-28-1(Cis-Anethole)
- 21956-56-9(trans-3,5-Dimethoxystilbene)
- 537-42-8(Pterostilbene)
- 1142-15-0(4-Methoxystilbene)
- 4180-23-8(1-Methoxy-4-(1E)-1-propen-1-ylbenzene)
- 15638-14-9(4,4'-Dimethoxystilbene)
- 18259-15-9(Phenol,4-[2-(3,5-dimethoxyphenyl)ethenyl]-)
- 117048-59-6(Combretastatin A4)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
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